molecular formula C18H10Cl2F3NO4S B2501201 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate CAS No. 339026-70-9

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate

Cat. No.: B2501201
CAS No.: 339026-70-9
M. Wt: 464.24
InChI Key: FNXPVRIGDYVJBW-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that combines a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a phenyl ring through an ether bond, and further connected to a chlorobenzenesulfonate group. Its multifaceted structure allows it to participate in various chemical reactions and makes it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate typically involves several steps:

  • Formation of the Pyridine Intermediate

      Starting Materials: 3-chloro-5-(trifluoromethyl)pyridine.

      Reaction Conditions: This intermediate is often synthesized through halogenation and trifluoromethylation reactions under controlled conditions.

  • Ether Formation

      Reaction: The pyridine intermediate reacts with phenol derivatives to form the ether linkage.

      Catalysts: Commonly used catalysts include potassium carbonate or cesium carbonate.

      Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used.

  • Sulfonation

      Reaction: The final step involves the sulfonation of the phenyl ether with chlorobenzenesulfonyl chloride.

      Conditions: This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

      Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing new functional groups.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Acetonitrile, dichloromethane, and ethanol are commonly used depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethers, while oxidation can produce sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with similar substituents but lacks the phenyl ether and sulfonate groups.

    Phenyl 2-chlorobenzenesulfonate: Contains the sulfonate group but lacks the pyridine ring and trifluoromethyl substituent.

Uniqueness

What sets 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate apart is its combination of functional groups, which provides a unique reactivity profile and makes it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2F3NO4S/c19-14-6-1-2-7-16(14)29(25,26)28-13-5-3-4-12(9-13)27-17-15(20)8-11(10-24-17)18(21,22)23/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXPVRIGDYVJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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